molecular formula C10H16ClN3O B11927650 (S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol

(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol

Cat. No.: B11927650
M. Wt: 229.71 g/mol
InChI Key: FQLCNYGUNMPRGE-MRVPVSSYSA-N
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Description

(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. The compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, along with an amino group linked to a butanol moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Chlorination and Methylation: The synthesized pyrimidine ring is then chlorinated using reagents like thionyl chloride or phosphorus oxychloride, followed by methylation using methyl iodide or similar reagents.

    Amination: The chlorinated and methylated pyrimidine is then subjected to nucleophilic substitution with an appropriate amine to introduce the amino group.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, scalability, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrimidine ring or the amino group, leading to the formation of reduced derivatives.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols, or alkoxides under conditions such as reflux or microwave irradiation.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced pyrimidine derivatives or amines.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s pyrimidine ring can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The specific pathways involved depend on the biological context and the target organism or cell type.

Comparison with Similar Compounds

    ®-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol: The enantiomer of the compound with the ®-configuration.

    2-[(2-Chloro-4-pyrimidinyl)amino]-3-methyl-1-butanol: A similar compound lacking the methyl group on the pyrimidine ring.

    2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-1-butanol: A similar compound with a different substitution pattern on the butanol moiety.

Uniqueness: (S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol is unique due to its specific stereochemistry and substitution pattern, which confer distinct biological and chemical properties. Its (S)-configuration may result in different interactions with biological targets compared to its ®-enantiomer, leading to variations in efficacy and safety profiles.

Properties

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71 g/mol

IUPAC Name

(2S)-2-[(2-chloro-6-methylpyrimidin-4-yl)amino]-3-methylbutan-1-ol

InChI

InChI=1S/C10H16ClN3O/c1-6(2)8(5-15)13-9-4-7(3)12-10(11)14-9/h4,6,8,15H,5H2,1-3H3,(H,12,13,14)/t8-/m1/s1

InChI Key

FQLCNYGUNMPRGE-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)Cl)N[C@H](CO)C(C)C

Canonical SMILES

CC1=CC(=NC(=N1)Cl)NC(CO)C(C)C

Origin of Product

United States

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